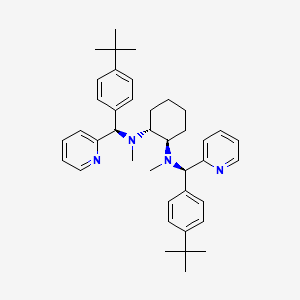
(1R,2R)-N1,N2-Bis((R)-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine is a complex organic compound characterized by its unique stereochemistry and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-diamine core, followed by the introduction of the pyridin-2-ylmethyl and tert-butylphenyl groups. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents would be optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
(1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalysis, it coordinates with metal centers, altering their electronic properties and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- (1R,2R)-N1,N2-Bis(®-(4-methylphenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
- (1R,2R)-N1,N2-Bis(®-(4-ethylphenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
Uniqueness
What sets (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine apart from similar compounds is the presence of the tert-butyl group, which can significantly influence its steric and electronic properties
属性
分子式 |
C40H52N4 |
|---|---|
分子量 |
588.9 g/mol |
IUPAC 名称 |
(1R,2R)-1-N,2-N-bis[(R)-(4-tert-butylphenyl)-pyridin-2-ylmethyl]-1-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C40H52N4/c1-39(2,3)31-23-19-29(20-24-31)37(33-15-11-13-27-41-33)43(7)35-17-9-10-18-36(35)44(8)38(34-16-12-14-28-42-34)30-21-25-32(26-22-30)40(4,5)6/h11-16,19-28,35-38H,9-10,17-18H2,1-8H3/t35-,36-,37-,38-/m1/s1 |
InChI 键 |
UHQFGZQJJQWYMS-SIMZDOAPSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)N(C)[C@@H]3CCCC[C@H]3N(C)[C@H](C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=N5 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)N(C)C3CCCCC3N(C)C(C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
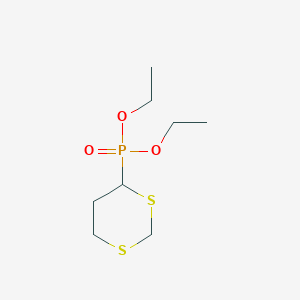
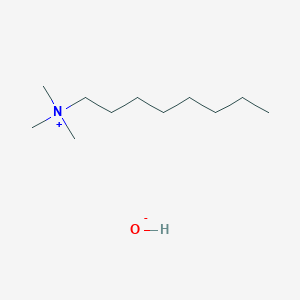
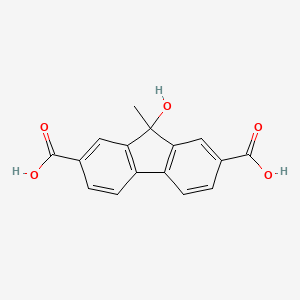
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)

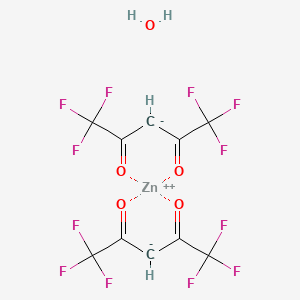
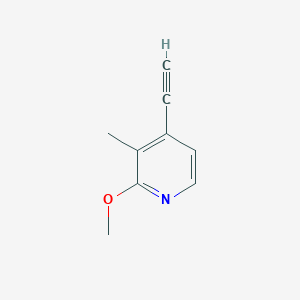
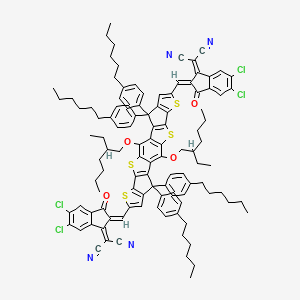
![3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13144313.png)
